

1-(6-Fluoropyridin-3-yl)ethanone chemical structure and analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(6-Fluoropyridin-3-yl)ethanone

Cat. No.: B1315507

[Get Quote](#)

An In-depth Technical Guide to 1-(6-Fluoropyridin-3-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(6-Fluoropyridin-3-yl)ethanone is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, combining a pyridine ring with a fluorine atom and an acetyl group, make it a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of parent compounds. This technical guide provides a comprehensive overview of the chemical structure, analysis, and available data on **1-(6-Fluoropyridin-3-yl)ethanone**.

Chemical Structure and Properties

The chemical structure of **1-(6-Fluoropyridin-3-yl)ethanone** is characterized by a pyridine ring substituted with a fluorine atom at the 6-position and an acetyl group at the 3-position.

Molecular Formula: C₇H₆FNO

Molecular Weight: 139.13 g/mol

IUPAC Name: **1-(6-fluoropyridin-3-yl)ethanone**

CAS Number: 84331-14-6

SMILES: CC(=O)c1cc(F)ncc1

InChI Key: BQQPPKSWFCUWCN-UHFFFAOYSA-N

Structural Diagram

Caption: Chemical structure of **1-(6-Fluoropyridin-3-yl)ethanone**.

Spectroscopic and Analytical Data

Comprehensive, publicly available spectroscopic data for **1-(6-Fluoropyridin-3-yl)ethanone** is limited. However, data for analogous compounds and information from commercial suppliers can provide insights into its expected analytical profile. Commercial suppliers confirm the identity of this compound with techniques including NMR, HPLC, and LC-MS.[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a dedicated, published spectrum for **1-(6-Fluoropyridin-3-yl)ethanone** is not readily available, the expected ^1H and ^{13}C NMR chemical shifts can be predicted based on the structure and data from similar fluorinated pyridine derivatives.

Expected ^1H NMR Spectral Features:

- A singlet for the methyl protons of the acetyl group.
- A multiplet for the proton at the 2-position of the pyridine ring.
- A multiplet for the proton at the 4-position of the pyridine ring, showing coupling to the fluorine atom.
- A multiplet for the proton at the 5-position of the pyridine ring.

Expected ^{13}C NMR Spectral Features:

- A signal for the methyl carbon of the acetyl group.

- A signal for the carbonyl carbon of the acetyl group.
- Four signals for the carbons of the pyridine ring, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.

Mass Spectrometry (MS)

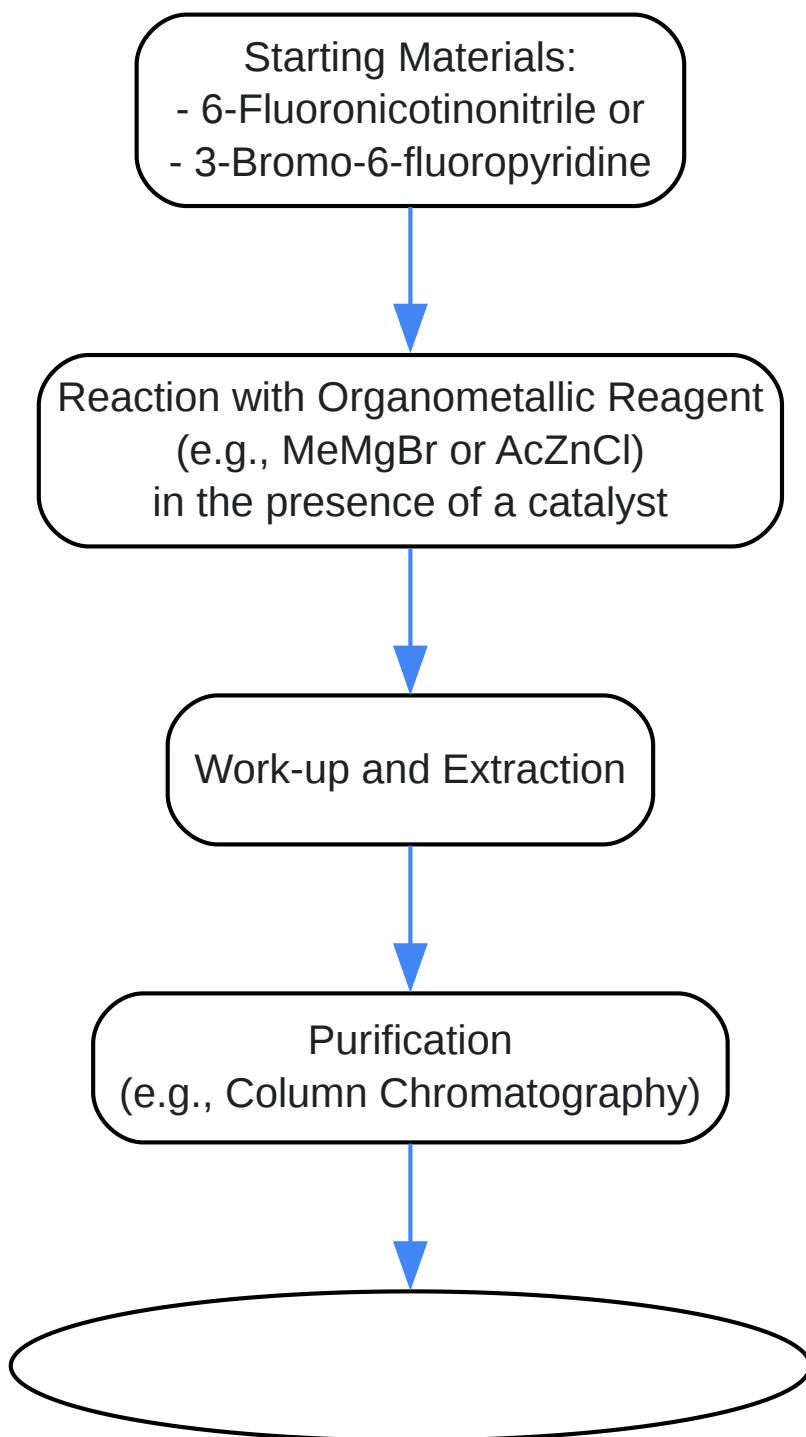
The mass spectrum of **1-(6-Fluoropyridin-3-yl)ethanone** would be expected to show a molecular ion peak (M^+) at m/z 139. Fragmentation would likely involve the loss of the acetyl group and other characteristic fragments of the fluoropyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the following functional groups:

- A strong absorption band for the C=O stretch of the ketone group, typically in the range of $1680\text{-}1700\text{ cm}^{-1}$.
- Absorption bands for the C=C and C=N stretching vibrations of the pyridine ring.
- A C-F stretching vibration.

Experimental Protocols


Synthesis of **1-(6-Fluoropyridin-3-yl)ethanone**

While a specific, detailed, and publicly available experimental protocol for the synthesis of **1-(6-Fluoropyridin-3-yl)ethanone** is not widely published, general synthetic routes for similar compounds can be adapted. One plausible approach involves the use of organometallic reagents. For instance, a Grignard reaction or a Negishi coupling could be employed.

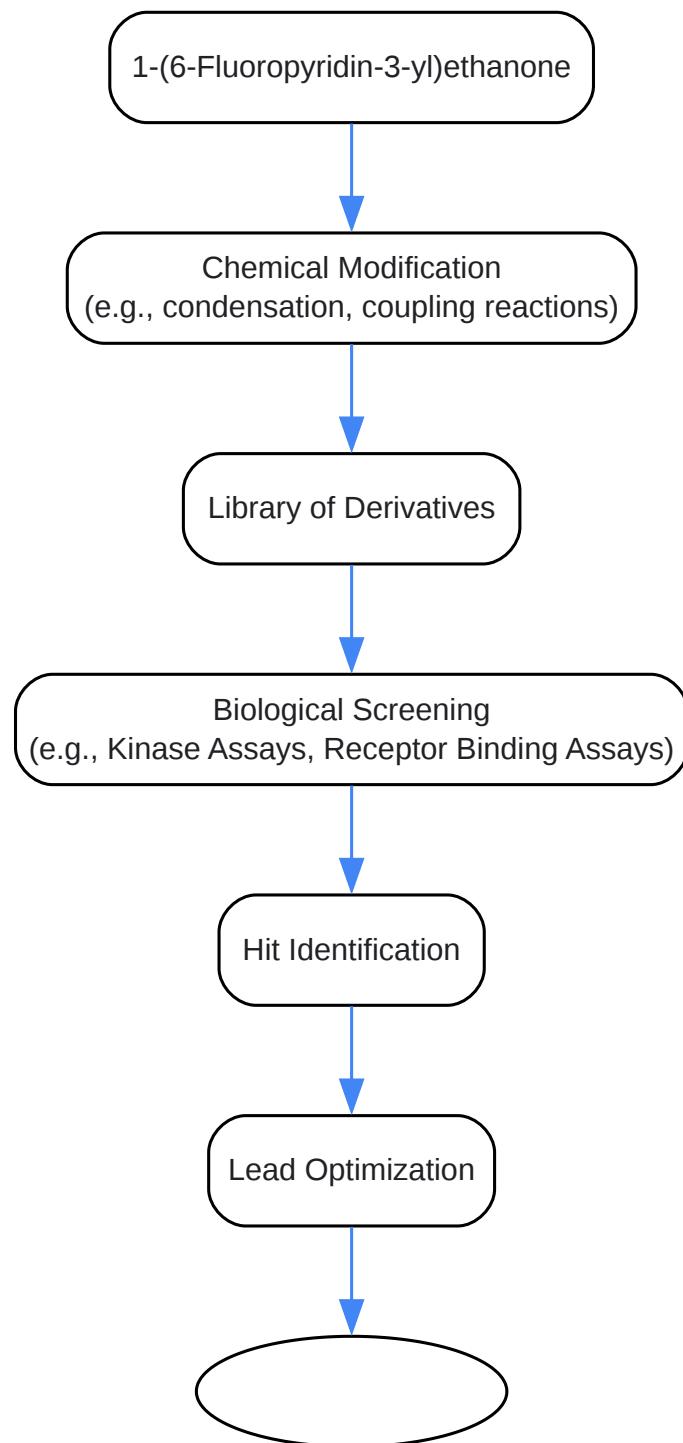
A patent for a related compound, **1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone**, describes a palladium-catalyzed cross-coupling reaction between an acetylpyridine derivative and an aryl halide.^{[2][3]} A similar strategy could potentially be applied for the synthesis of **1-(6-Fluoropyridin-3-yl)ethanone**.

Another patented method describes the biocatalytic reduction of a "1-(5-(fluoro[2,3-c]pyridyl))ethanone" to a chiral alcohol, suggesting that the parent ketone is a known synthetic intermediate.[\[1\]](#)

General Experimental Workflow for Synthesis (Hypothetical):

[Click to download full resolution via product page](#)

Caption: A potential synthetic workflow for **1-(6-Fluoropyridin-3-yl)ethanone**.


Biological Activity and Applications in Drug Discovery

There is currently no direct, published research detailing the specific biological activity or signaling pathway involvement of **1-(6-Fluoropyridin-3-yl)ethanone** itself. However, the 6-fluoropyridin-3-yl moiety is a key component in a number of compounds with demonstrated biological activity, highlighting the importance of this scaffold in drug discovery.

For example, a series of novel 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives have been synthesized and evaluated as dopamine D2/D3 and serotonin 5-HT1A receptor agonists, showing potential for the treatment of Parkinson's disease.^[4] This indicates that the 6-fluoropyridin-3-yl group can be incorporated into molecules targeting the central nervous system.

Given that many kinase inhibitors incorporate a pyridine scaffold, it is plausible that derivatives of **1-(6-Fluoropyridin-3-yl)ethanone** could be investigated as potential kinase inhibitors. Kinase inhibitor screening libraries often contain a diverse range of heterocyclic compounds to identify novel therapeutic targets.^[5]

Potential Drug Discovery Workflow:

[Click to download full resolution via product page](#)

Caption: A logical workflow for utilizing **1-(6-Fluoropyridin-3-yl)ethanone** in drug discovery.

Data Summary

Property	Data
Molecular Formula	C ₇ H ₆ FNO
Molecular Weight	139.13 g/mol
CAS Number	84331-14-6
IUPAC Name	1-(6-fluoropyridin-3-yl)ethanone
SMILES	CC(=O)c1cc(F)ncc1
InChI Key	BQQPPKSWFCUWCN-UHFFFAOYSA-N
Purity (Commercial)	Typically ≥95%
Physical Form	Solid

Conclusion

1-(6-Fluoropyridin-3-yl)ethanone is a valuable chemical intermediate with significant potential in the field of drug discovery. While detailed, publicly accessible analytical and biological data on the compound itself is sparse, its structural components are present in a variety of biologically active molecules. This guide summarizes the currently available information and highlights the potential for this compound as a starting point for the development of novel therapeutics, particularly in the areas of neuroscience and oncology. Further research is warranted to fully characterize its spectroscopic properties, optimize its synthesis, and explore the biological activities of its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Method for producing fluoropyridine ethanone through cell catalysis - Eureka | Patsnap [eureka.patsnap.com]

- 2. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 3. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(6-Fluoropyridin-3-yl)ethanone chemical structure and analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1315507#1-6-fluoropyridin-3-yl-ethanone-chemical-structure-and-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com